2-(2-Iodophenyl-d4)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

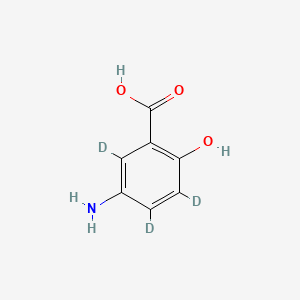

2-(2-Iodophenyl-d4)acetic Acid, also known as (o-Iodophenyl-d4)acetic Acid or 2-Iodobenzene-d4-acetic Acid, is a biochemical used for proteomics research . It has a molecular formula of C8H3D4IO2 and a molecular weight of 266.07 .

Synthesis Analysis

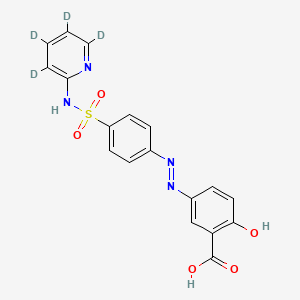

The synthesis of 2-(2-Iodophenyl-d4)acetic Acid can be prepared from 2-iodobenzyl cyanide . It is an intermediate in the synthesis of Diclofenac-d4, the labeled analogue of Diclofenac, a nonsteroidal anti-inflammatory compound and a decycloxygenase (COX) inhibitor .Molecular Structure Analysis

The molecular structure of 2-(2-Iodophenyl-d4)acetic Acid is represented by the formula C8H3D4IO2 . The structure includes an iodine atom attached to the phenyl group, which is further connected to an acetic acid group.Chemical Reactions Analysis

2-Iodophenylacetic acid, a compound similar to 2-(2-Iodophenyl-d4)acetic Acid, undergoes palladium-catalyzed reaction with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Iodophenyl-d4)acetic Acid is 266.07, and its molecular formula is C8H3D4IO2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique

Subheading: A Scientometric Review

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a herbicide in agricultural and urban activities has been extensively documented. The substance is known for its ability to reach natural environments either directly or indirectly. A scientometric review emphasizes the rapid advancement in research concerning 2,4-D's toxicology and mutagenicity. The review uses a novel method to quantitatively visualize and summarize the development in this field. It points out that the USA, Canada, and China are the most active contributors to this research domain. The study also identifies the future directions of 2,4-D research, which are expected to focus more on molecular biology, especially gene expression, the assessment of exposure in humans or other vertebrate bioindicators, and pesticide degradation studies. This analytical approach helps in understanding global trends and identifying research gaps in the domain of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

2,4-D as an Anti-inflammatory Agent

Subheading: Insights from In Silico and Pharmaceutical Studies

An intriguing repositioning of 2,4-Dichlorophenoxyacetic acid (2,4-D) from a widely recognized plant auxin and herbicide to a potential anti-inflammatory agent is discussed in this section. The repositioning is based on in silico molecular modeling, docking studies, and drug formulation, accompanied by in vivo anti-inflammatory inspection. The molecular modeling suggests that 2,4-D has a high affinity toward the COX-2 enzyme, akin to Ibuprofen, indicating a strong anti-inflammatory activity. Furthermore, in vivo studies using a carrageenan-induced hind paw edema inflammatory model in rats have shown promising results, with 2,4-D significantly reducing the concentration of prostaglandin E2 in hind paw tissues. This repositioning opens new avenues for 2,4-D as a potential anti-inflammatory molecule, especially considering its well-documented toxicity and side effect profile (Khedr, Shehata, & Mohamed, 2014).

The Role of 2,4-D in Environmental Toxicology

Subheading: Effects and Protective Measures

The toxicological effects of 2,4-D have been extensively studied, especially its impact on various biological systems. One study focuses on the genotoxic effects of 2,4-D on male mice, highlighting the significant dose-dependent rise in chromosomal aberration, head sperm abnormalities, and DNA single-strand breaks in blood lymphocytes. Interestingly, the administration of vitamin C has shown to mitigate these genotoxic effects, suggesting a protective role against 2,4-D's genotoxicity. This implies that dietary supplementation with vitamin C might be beneficial for populations exposed to 2,4-D (Kamel, 2017).

Propriétés

Numéro CAS |

1217360-62-7 |

|---|---|

Nom du produit |

2-(2-Iodophenyl-d4)acetic Acid |

Formule moléculaire |

C8H7IO2 |

Poids moléculaire |

266.071 |

Nom IUPAC |

2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |

Clé InChI |

IUHXGZHKSYYDIL-RHQRLBAQSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)O)I |

Synonymes |

(o-Iodophenyl-d4)acetic Acid; (2-Iodophenyl-d4)acetic Acid; 2-Iodobenzene-d4-acetic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)